molecular formula C13H10ClNO B1599928 1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone CAS No. 58158-45-5

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

Cat. No. B1599928
CAS RN: 58158-45-5
M. Wt: 231.68 g/mol
InChI Key: ACXBUZADCUPLKE-UHFFFAOYSA-N
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Description

The compound “1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone” is a complex organic molecule. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), an ethanone group (a two-carbon chain with a carbonyl group), and a chlorophenyl group (a six-membered carbon ring with a chlorine atom attached) .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related compound, “1-(4-chlorophenyl)-1-phenylethanol”, involves the reaction of 4-chlorobenzhydrol with phosphorus tribromide, followed by treatment with ethylenechlorohydrin .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be complex and varied. For instance, a related compound, “1-(4-chlorophenyl)-1-phenylethanol”, was used in a study to transfer dehydrogenation of various alcohols over heterogeneous palladium catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. For instance, density functional theory calculations were performed on a related compound, “1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one”, to determine optimized molecular geometries, vibrational frequencies, electronic absorption wavelengths, and bonding features .

Scientific Research Applications

  • Anti-allergic Activities

    • Field : Medicinal Chemistry
    • Application : A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .
    • Methods : These derivatives were synthesized and tested for their effects on both allergic asthma and allergic itching .
    • Results : Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives (namely, 3d, 3i, and 3r) have stronger potency against allergic asthma than levocetirizine, the positive control drug .
  • Scientific Research Applications

    • Field : Drug Discovery, Material Synthesis, Biological Studies
    • Application : 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole is a versatile chemical compound used in scientific research for its wide range of applications.
    • Methods : This compound is used in various scientific research applications, including drug discovery, material synthesis, and biological studies.
    • Results : Detailed information on its properties, synthesis, or biological activity is not readily available.
  • 5-HT-1 Serotonin Receptor Agonist

    • Field : Neuropharmacology
    • Application : 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist .
    • Methods : This compound is used as a pharmaceutical intermediate .
    • Results : Detailed information on its properties, synthesis, or biological activity is not readily available .
  • Polysulfones

    • Field : Material Science
    • Application : Polysulfones are a family of high-performance thermoplastics known for their toughness and stability at high temperatures .
    • Methods : These polymers are technically used and contain an aryl-SO2-aryl subunit . They are used in various applications, including electrical equipment, vehicle construction, and medical technology .
    • Results : Polysulfones have outstanding resistance to heat and oxidation, hydrolysis resistance to aqueous and alkaline media, and good electrical properties .
  • Nonlinear Optics

    • Field : Optoelectronics
    • Application : A novel chalcone derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one has potential applications in nonlinear optics .
    • Methods : The molecule’s properties were assessed using a computational approach .
    • Results : The static and dynamic polarizability of the molecule was found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule were found to be 56 and 158 times higher than the standard urea molecule, respectively .
  • Solvent-Free Synthesis

    • Field : Organic Chemistry
    • Application : An easy, solvent-free method for the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one has been achieved .
    • Methods : The synthesis was achieved by grinding 4-chlorophenyl hydrazine and methyl acrylate in the presence of base in a ball mill .
    • Results : A systematic investigation of the reaction was made to study the various factors affecting the reaction .
  • Antibacterial Activity

    • Field : Medicinal Chemistry
    • Application : Certain derivatives of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole have been found to exhibit antibacterial activity .
    • Methods : These derivatives were synthesized and tested against a variety of bacterial strains .
    • Results : Some of these derivatives showed significant antibacterial activity, comparable to standard antibiotics .
  • Antifungal Activity

    • Field : Medicinal Chemistry
    • Application : Some derivatives of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole have demonstrated antifungal activity .
    • Methods : These derivatives were synthesized and tested against various fungal strains .
    • Results : Certain derivatives exhibited significant antifungal activity, comparable to standard antifungal drugs .
  • Anti-inflammatory Activity

    • Field : Medicinal Chemistry
    • Application : Certain derivatives of 1-(4-Chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole have shown anti-inflammatory activity .
    • Methods : These derivatives were synthesized and tested in animal models of inflammation .
    • Results : Some of these derivatives demonstrated significant anti-inflammatory activity, comparable to standard anti-inflammatory drugs .

Safety And Hazards

The safety and hazards associated with such compounds can be significant. For example, a related compound, “1-(4-Chlorophenyl)cyclopropanecarboxylic acid”, is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for research on such compounds could involve further exploration of their potential uses in various fields, such as medicine and materials science .

properties

IUPAC Name

1-(4-chlorophenyl)-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-12-3-1-11(2-4-12)13(16)9-10-5-7-15-8-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXBUZADCUPLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439286
Record name 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-2-pyridin-4-YL-ethanone

CAS RN

58158-45-5
Record name 1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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